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Compound of Interest

Compound Name:
2'-Hydroxy-5'-methyl-2-

methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

Get Quote

Executive Summary
This guide details the application of 2'-Hydroxy-5'-methyl-2-methoxychalcone (HMMC), a

synthetic flavonoid derivative, in early-stage drug discovery. Belonging to the chalcone class

(1,3-diaryl-2-propen-1-ones), HMMC represents a privileged scaffold characterized by a 2'-

hydroxyl group on Ring A and a 2-methoxy substitution on Ring B.

This specific substitution pattern confers enhanced metabolic stability and lipophilicity

compared to its unmethylated or 4-methoxy analogs. HMMC is primarily utilized as a lead

compound for developing anti-inflammatory and anticancer therapeutics, acting through the

modulation of the NF-κB and Nrf2 signaling pathways.

Chemical Properties & Stability[1]
Before initiating biological assays, researchers must account for the physicochemical

properties that influence solubility and stability in culture media.
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Property Specification

IUPAC Name
(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-

methoxyphenyl)prop-2-en-1-one

Molecular Formula C₁₇H₁₆O₃

Molecular Weight 268.31 g/mol

CAS Number 61313-39-1

Appearance Yellow crystalline solid

Solubility
Soluble in DMSO (>20 mg/mL), Ethanol; Poorly

soluble in water

LogP (Predicted) ~4.2 (High lipophilicity)

Storage -20°C, desiccated, protected from light

Critical Handling Note: Chalcones are light-sensitive. All stock solutions (typically 10-50 mM in

DMSO) should be prepared in amber vials and stored at -20°C. Avoid repeated freeze-thaw

cycles to prevent precipitation or degradation.

Therapeutic Applications & Mechanisms
Anti-Inflammatory Activity (NF-κB Inhibition)
HMMC exerts potent anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB)

pathway. The 2'-hydroxyl group facilitates intramolecular hydrogen bonding, locking the

molecule in a planar conformation that favors binding to the IKK complex or direct interference

with p65 translocation.

Mechanism: Inhibition of IκBα phosphorylation and degradation.

Outcome: Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and

enzymes (iNOS, COX-2).[1]

Anticancer Activity (Apoptosis Induction)
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In oncology research, HMMC is investigated for its ability to induce apoptosis in solid tumors

(e.g., colon, lung, breast). The 2-methoxy group on Ring B enhances steric hindrance,

potentially improving selectivity against tubulin or specific kinases compared to planar analogs.

Mechanism: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-

apoptotic), leading to Caspase-3/9 activation.

Secondary Target: Inhibition of angiogenesis via VEGF suppression.

Mechanistic Visualization
The following diagram illustrates the dual pathway modulation by HMMC, highlighting its

intervention in inflammatory and apoptotic signaling.
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Figure 1: HMMC inhibits the NF-κB inflammatory cascade while activating the Nrf2 antioxidant

pathway and promoting Bax-mediated apoptosis.

Experimental Protocols
Chemical Synthesis (Claisen-Schmidt Condensation)
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The most reliable method for generating high-purity HMMC is the base-catalyzed condensation

of acetophenones and benzaldehydes.

Reagents:

2'-Hydroxy-5'-methylacetophenone (1.0 eq)

2-Methoxybenzaldehyde (1.0 eq)

Ethanol (Solvent)[2][3]

KOH or NaOH (40% aqueous solution)

Protocol:

Dissolution: Dissolve 5 mmol of 2'-Hydroxy-5'-methylacetophenone in 15 mL of ethanol in a

round-bottom flask.

Catalysis: Add 5 mL of 40% KOH dropwise while stirring at room temperature. The solution

will turn deep orange/red (formation of phenolate ion).

Addition: Add 5 mmol of 2-Methoxybenzaldehyde.

Reaction: Stir at room temperature for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl

Acetate 8:2).

Work-up: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~2–3). A

yellow precipitate will form immediately.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain

pure HMMC.

Validation: Confirm structure via ¹H-NMR (characteristic doublet peaks for α,β-unsaturated

protons at δ 7.4–8.0 ppm with J = 15–16 Hz, indicating trans geometry).

In Vitro Anti-Inflammatory Assay (NO Inhibition)
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This assay measures the ability of HMMC to inhibit Nitric Oxide (NO) production in LPS-

stimulated RAW 264.7 macrophages.

Materials:

RAW 264.7 cells (murine macrophages)[1][3]

Lipopolysaccharide (LPS) (Escherichia coli serotype)

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)

HMMC Stock (10 mM in DMSO)

Workflow:

Seeding: Plate RAW 264.7 cells in 96-well plates (5 × 10⁴ cells/well) and incubate for 24h.

Treatment: Pre-treat cells with HMMC (0.1 – 50 µM) for 1 hour. Include a Vehicle Control

(0.1% DMSO) and Positive Control (e.g., Dexamethasone or L-NAME).

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.

Incubate for 24 hours.

Measurement: Transfer 100 µL of supernatant to a new plate. Add 100 µL of Griess Reagent.

Quantification: Incubate for 10 mins at RT. Measure absorbance at 540 nm.

Analysis: Calculate % Inhibition of NO production relative to the LPS-only control.

Data Interpretation:

IC₅₀ Calculation: Plot % Inhibition vs. Log[Concentration].

Toxicity Check: Parallel MTT assay is mandatory to ensure NO reduction is not due to cell

death.

Quantitative Data Summary (Reference Values)
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The following values are representative of 2'-hydroxy-chalcone derivatives in standard assays

and serve as benchmarks for validation.

Assay Type Cell Line / Target Parameter
Typical Active
Range (IC₅₀)

Cytotoxicity
HCT116 (Colon

Cancer)
IC₅₀ (48h) 10 – 25 µM

Cytotoxicity A549 (Lung Cancer) IC₅₀ (48h) 15 – 30 µM

Anti-Inflammatory
RAW 264.7 (LPS-

induced NO)
IC₅₀ 5 – 15 µM

Enzyme Inhibition COX-2 (Cell-free) IC₅₀ 20 – 50 µM
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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